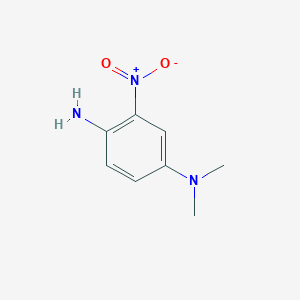

4-Amino-N,N-dimethyl-3-nitroaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitroaniline derivatives, including 4-Amino-N,N-dimethyl-3-nitroaniline, often involves complex reactions that carefully introduce nitro and amino groups into the aromatic ring. These processes require precise control over reaction conditions to ensure the correct substitution pattern and to minimize by-products. A common approach includes the nitration of aniline derivatives followed by a reduction and methylation process to introduce the dimethylamino functionality (Neupane & Rai, 2017).

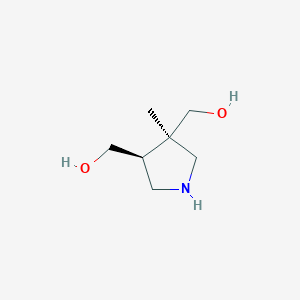

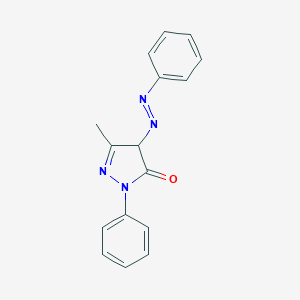

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives has been the subject of various studies aiming to understand the effects of substituents on molecular geometry and electronic properties. Crystallographic studies have shown that these compounds can exhibit different molecular conformations, influenced by intramolecular interactions and the presence of substituents on the aromatic ring. These structural variations can significantly impact their physical and chemical properties, including optical behavior (Borbulevych et al., 2002).

Chemical Reactions and Properties

Nitroaniline derivatives participate in a wide range of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, where the nitro group makes the aromatic ring more susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various compounds, including dyes and materials with specific optical properties. The amino and nitro groups also facilitate the formation of hydrogen bonds, influencing the compounds' solubility and crystallization behavior (Krawiec & Krygowski, 1991).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are closely related to its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in the synthesis of more complex molecules or materials. The introduction of nitro and amino groups can significantly alter these physical characteristics, affecting the material's stability and performance in different environments (Vyas et al., 1984).

Chemical Properties Analysis

The chemical properties of this compound are influenced by the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups. This combination of functional groups makes the compound an interesting subject for studying charge transfer and electronic distribution within the molecule. These properties are particularly relevant in the context of developing materials with non-linear optical properties, where the precise arrangement of electron-donating and withdrawing groups can lead to significant enhancements in performance (Kolev et al., 2007).

Aplicaciones Científicas De Investigación

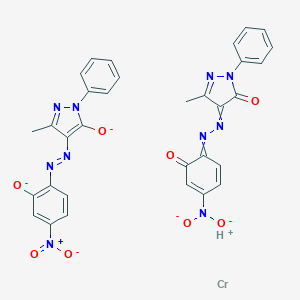

Dyeing Performance in Textile Industry

4-Amino-N,N-dimethyl-3-nitroaniline has been studied for its applications in the dyeing of fabrics. Research by Jarad (2016) demonstrates its use in creating complexes with metal ions, which are then applied to cotton fabric. These compounds exhibited good antibacterial activity and satisfactory detergent fastness, suggesting its potential in the textile industry.

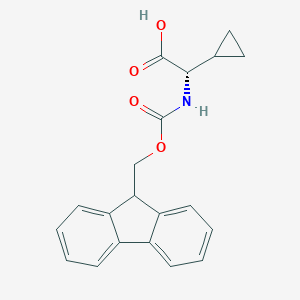

Crystallographic and Molecular Studies

The compound has been a subject of interest in crystallographic studies. For instance, Cannon et al. (2001) explored the hydrogen bonding in N,N-dimethylated nitroanilines. Such studies are crucial for understanding the structural properties and potential applications in material sciences.

Studies in Molecular Geometry and Electron Distribution

Krygowski and Maurin (1989) conducted an analysis on the geometry of N,N-dimethyl-4-nitroaniline, providing insights against the classical concept of through-resonance in such compounds. This research is significant for understanding the electronic properties of these molecules.

Application in Solid-State NMR Spectroscopy

Research on the effects of N,N-dimethyl-4-nitroaniline in solid-state NMR spectroscopy has been conducted by Naito et al. (1982). This study highlights its potential use in enhancing NMR spectroscopy techniques.

Biodegradation in Environmental Science

In the field of environmental science, the biodegradation potential of 4-nitroaniline, including its derivatives, has been studied. Khalid et al. (2009) focused on the removal of 4-nitroaniline from textile dye wastewater using bacterial cultures. Such studies are vital for addressing environmental pollution issues related to dye industries.

Piezoelectric and Optical Properties

Baptista et al. (2022) investigated the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline nano crystals, showing their potential in energy harvesting and as solid-state blue emitters.

Safety and Hazards

4-Amino-N,N-dimethyl-3-nitroaniline is classified as acutely toxic, both orally and dermally, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Mecanismo De Acción

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons

Propiedades

IUPAC Name |

4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGRITUYIECBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369915 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16293-12-2 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

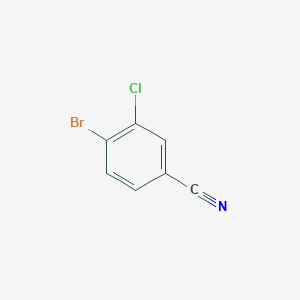

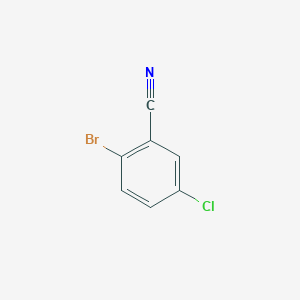

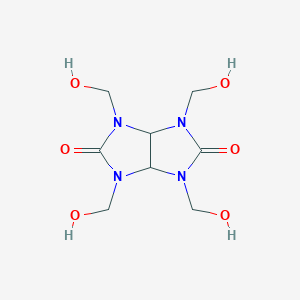

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.